3-Oxalomalic acid

Descripción general

Descripción

El Ácido Oxalomalico (sal sódica) es un compuesto químico con la fórmula molecular C6H3Na3O8. Es una sal trisódica del ácido oxalomalico, que se conoce por su papel como inhibidor de la aconitasa y la isocitrato deshidrogenasa dependiente de NADP. Este compuesto es un polvo cristalino blanco que es soluble en agua pero insoluble en solventes orgánicos .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La preparación del Ácido Oxalomalico (sal sódica) típicamente implica la deshidratación selectiva y la carbonilación del ácido oxaloacético seguida de la neutralización con una base. Los pasos principales incluyen:

Deshidratación del Ácido Oxaloacético: Este paso implica la eliminación de moléculas de agua del ácido oxaloacético bajo condiciones controladas.

Carbonilación: El producto deshidratado se somete a carbonilación para formar ácido oxalomalico.

Neutralización: El ácido oxalomalico se neutraliza luego con una base de sodio para formar la sal trisódica.

Métodos de Producción Industrial: La producción industrial del Ácido Oxalomalico (sal sódica) sigue pasos similares pero a una escala mayor, con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso implica el uso de reactivos y equipos de grado industrial para llevar a cabo las reacciones de deshidratación, carbonilación y neutralización de manera eficiente .

Tipos de Reacciones:

Oxidación: El Ácido Oxalomalico (sal sódica) puede sufrir reacciones de oxidación, donde pierde electrones y forma productos oxidados.

Reducción: También puede participar en reacciones de reducción, ganando electrones para formar productos reducidos.

Sustitución: Este compuesto puede sufrir reacciones de sustitución donde uno o más átomos en la molécula son reemplazados por otros átomos o grupos.

Reactivos y Condiciones Comunes:

Agentes Oxidantes: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Agentes Reductores: Los agentes reductores comunes incluyen borohidruro de sodio e hidruro de litio y aluminio.

Reactivos de Sustitución: Se pueden usar varios halógenos y nucleófilos para reacciones de sustitución.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados de ácido oxálico, mientras que la reducción puede producir ácidos hidroxílicos .

Aplicaciones Científicas De Investigación

Biochemical Properties

3-Oxalomalic acid is known for its structure as a tricarboxylic acid, which allows it to participate in various metabolic pathways. Its molecular formula is , and it serves as a conjugate acid of 3-oxalomalate . This compound is particularly relevant in studies involving metabolic regulation and enzymatic inhibition.

Metabolic Research Applications

Inhibition of Enzymatic Activity:

Research indicates that this compound acts as a competitive inhibitor of NADP+-dependent isocitrate dehydrogenase (ICDH). Studies have shown that pre-treatment with oxalomalate enhances apoptotic features in cells subjected to oxidative stress, suggesting that this compound can modulate cellular responses to metabolic stressors . The inhibition of ICDH by this compound can lead to alterations in redox balance and apoptosis pathways, making it a valuable tool for understanding metabolic disorders.

Metabolomics Studies:

Untargeted metabolomics employing this compound has been utilized to investigate complex biochemical networks. For instance, studies have demonstrated its role in regulating bile acids metabolism, which is crucial for understanding conditions like Alzheimer's disease . The integration of metabolomics approaches with compounds like this compound provides insights into metabolic dysregulation in various diseases.

Neuroprotective Applications

Cerebral Ischemia/Reperfusion Injury:

Recent patent literature highlights the application of oxalyl malic acid (a related compound) in treating ischemia/reperfusion injuries, particularly in the brain. Experimental models have shown that administration of oxalyl malic acid can significantly reduce cerebral infarction volume and improve neurological function after ischemic events . This suggests that this compound may also hold therapeutic potential for neuroprotection during ischemic episodes.

Mechanisms of Action:

The protective effects observed are linked to the modulation of necrotic apoptosis pathways. Specifically, oxalyl malic acid has been shown to inhibit MLKL phosphorylation, which is associated with necroptosis—a regulated form of cell death relevant in ischemic conditions . This mechanism underscores the potential of this compound in developing treatments for neurodegenerative diseases and acute brain injuries.

Therapeutic Potential

Broad Spectrum Applications:

The therapeutic implications of this compound extend beyond neuroprotection. Its ability to modulate cellular metabolism positions it as a candidate for treatments targeting various conditions characterized by metabolic dysregulation, including cancer and cardiovascular diseases. The versatility of this compound in influencing cellular pathways opens avenues for innovative drug development strategies.

Mecanismo De Acción

El Ácido Oxalomalico (sal sódica) ejerce sus efectos al inhibir las enzimas aconitasa e isocitrato deshidrogenasa dependiente de NADP. Estas enzimas desempeñan funciones cruciales en el ciclo del ácido cítrico, que es esencial para la producción de energía celular. Al inhibir estas enzimas, el Ácido Oxalomalico (sal sódica) interrumpe la conversión de citrato a isocitrato, lo que lleva a una disminución en la producción de energía y otros intermediarios metabólicos .

Compuestos Similares:

Ácido Oxaloacético: Un intermedio clave en el ciclo del ácido cítrico, similar en estructura pero no un inhibidor de la aconitasa.

Ácido Málico: Otro intermedio en el ciclo del ácido cítrico, involucrado en la conversión de fumarato a oxaloacetato.

Ácido Cis-Aconítico: Un intermedio en la conversión de citrato a isocitrato, pero no un inhibidor de la aconitasa.

Singularidad: El Ácido Oxalomalico (sal sódica) es único debido a su acción inhibitoria específica sobre la aconitasa y la isocitrato deshidrogenasa dependiente de NADP. Esto lo convierte en una herramienta valiosa para estudiar las vías metabólicas y posibles aplicaciones terapéuticas .

Comparación Con Compuestos Similares

Oxaloacetic Acid: A key intermediate in the citric acid cycle, similar in structure but not an inhibitor of aconitase.

Malic Acid: Another intermediate in the citric acid cycle, involved in the conversion of fumarate to oxaloacetate.

Cis-Aconitic Acid: An intermediate in the conversion of citrate to isocitrate, but not an inhibitor of aconitase.

Uniqueness: Oxalomalic Acid (sodium salt) is unique due to its specific inhibitory action on aconitase and NADP-dependent isocitrate dehydrogenase. This makes it a valuable tool in studying metabolic pathways and potential therapeutic applications .

Actividad Biológica

3-Oxalomalic acid, also known as oxalomalate, is a compound with significant biological activity, particularly in the context of cancer research and metabolic regulation. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and findings.

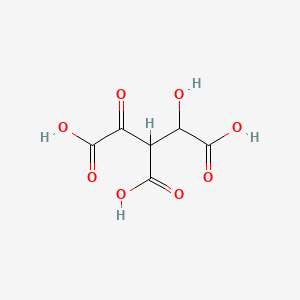

- Chemical Formula : C₆H₆O₈

- Molecular Weight : 206.11 g/mol

- CAS Number : 439620

This compound is recognized primarily as a competitive inhibitor of NADP+-dependent isocitrate dehydrogenase (ICDH), an enzyme crucial for cellular metabolism and redox balance.

-

Inhibition of Isocitrate Dehydrogenase (IDH)

- This compound acts as a competitive inhibitor of ICDH, which plays a vital role in the Krebs cycle by converting isocitrate to alpha-ketoglutarate while generating NADPH. This inhibition can lead to alterations in metabolic pathways that are critical for cell survival and proliferation, especially under stress conditions like oxidative stress .

- Induction of Apoptosis

-

Regulation of Reactive Oxygen Species (ROS)

- By inhibiting ICDH, this compound can modulate intracellular levels of ROS. Elevated ROS levels are often associated with oxidative stress and can lead to cellular damage or apoptosis. Thus, oxalomalate's ability to influence ROS levels positions it as a potential therapeutic agent in oxidative stress-related diseases .

Prostate Cancer

Recent studies indicate that this compound may have therapeutic potential in prostate cancer (PCa). It mimics the effects of IDH1 inhibition, leading to reduced tumor cell migration and downregulation of matrix metalloproteinase-9 (MMP-9), which is involved in cancer metastasis. The compound has been shown to ameliorate the pathology of prostate cancer cells by regulating intracellular ROS and inhibiting tumor-promoting pathways .

Glioma

In glioma research, the modulation of IDH1 activity by this compound has been linked to enhanced efficacy of immunotherapeutic approaches. The compound's influence on metabolic processes may improve T cell responses against tumors, providing a dual mechanism for both direct anti-cancer effects and enhancement of immune responses .

Case Studies

- Heat Shock-Induced Apoptosis

- Prostate Cancer Cell Line Studies

Data Summary

Análisis De Reacciones Químicas

Reaction Equation:

Enzymatic Interactions

OMA serves as a competitive inhibitor of key metabolic enzymes:

Decomposition and Metabolism

OMA undergoes degradation into key metabolites:

-

CO₂ Production : OMA combines with 2-ketoglutarate to form 2-hydroxy-3-ketoadipic acid, which decays into CO₂ and 5-hydroxy-4-ketovaleric acid .

-

Glycine Formation : OMA is converted to glycine via aminotransferases, linked to serine metabolism .

Reaction Pathway:

Structural and Chemical Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₆O₈ | |

| Molecular Weight | 206.11 g/mol | |

| pKa Values | 1.5, 3.3, 5.6 |

Propiedades

IUPAC Name |

1-hydroxy-3-oxopropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O8/c7-2(5(11)12)1(4(9)10)3(8)6(13)14/h1-2,7H,(H,9,10)(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YILAUJBAPQXZGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)(C(=O)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30958065 | |

| Record name | 3-Carboxy-3-deoxypent-2-ulosaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30958065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3687-15-8 | |

| Record name | 3-Carboxy-3-deoxy-2-pentulosaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3687-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Carboxy-3-deoxypent-2-ulosaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30958065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.